Silicon-based field-effect transistors (FETs) have been a cornerstone in the development of electronic devices due to their reliability and performance. Among these, silicon nanowire field-effect transistors (Si NW FETs) have emerged as powerful sensors for detecting chemical and biological species. The ability of Si NW FETs to detect polar species has been well documented, with the detection mechanism attributed to variations in the electric field at the conduction channel caused by molecular gating with polar molecules1. However, the interaction with nonpolar analytes and the subsequent sensing mechanisms have remained less understood until recent studies have shed light on this phenomenon1.
The improved understanding of the molecular gating mechanism in Si NW FETs has significant implications for various fields. For instance, the ability to detect nonpolar species opens up new possibilities in environmental monitoring, where the presence of certain nonpolar compounds can be indicative of pollution or contamination1. In homeland security, the detection of nonpolar volatile organic compounds can be crucial for identifying threats such as explosives or chemical agents. The food industry can also benefit from this technology by using it for quality control, ensuring that products are free from harmful nonpolar contaminants. Lastly, the medical field stands to gain from the enhanced sensitivity of Si NW FETs in the detection of nonpolar biomolecules, which could lead to new diagnostic tools and treatments1.
In addition to Si NW FETs, the development of Tunnel Field Effect Transistors (TFETs) based on Si/SiGe nanowire heterostructures has shown promising electrical performance2. These devices, fabricated using the vapor–liquid–solid (VLS) mechanism, have demonstrated improved electrical characteristics compared to their homostructure counterparts. The p-Si/i-Si/n+Si0.7Ge0.3 heterostructure TFET, in particular, has shown an Ion current of about 245 nA at specific bias conditions with a subthreshold swing around 135 mV/dec2. These advancements in TFETs suggest potential applications in low-power electronics and integrated circuits, where power efficiency and device miniaturization are critical.
The detection of nonpolar analytes using Si NW FETs has been experimentally studied, revealing that the sensing mechanism is more complex than previously thought. It has been found that the detection process is influenced by changes in carrier mobility, voltage threshold, off-current, off-voltage, and subthreshold swing of the Si NW FET1. The molecular gating effect for nonpolar species is attributed to two indirect effects: a change in the dielectric medium near the Si NW surface and a modification of the charged surface states at the functionality of the Si NW surface1. These findings are significant as they expand the understanding of how Si NW FETs interact with a broader range of analytes, paving the way for more versatile applications.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: